

2'-Hydroxygenistein: A Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: 2'-Hydroxygenistein

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Introduction: Beyond Genistein – The Significance of the 2'-Hydroxyl Group

Within the vast landscape of naturally occurring isoflavones, genistein has long been a focal point of scientific inquiry, lauded for its diverse biological activities. However, subtle modifications to its chemical architecture can profoundly alter its therapeutic potential. This guide focuses on **2'-Hydroxygenistein** (2',4',5,7-tetrahydroxyisoflavone), a hydroxylated derivative of genistein. The introduction of a hydroxyl group at the 2' position of the B-ring is not a trivial alteration; it significantly enhances the molecule's antioxidant, anti-inflammatory, and antiproliferative properties compared to its parent compound.^{[1][2]}

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its enhanced bioactivity and offers detailed, field-proven protocols for its synthesis, characterization, and evaluation. Every protocol is designed as a self-validating system, ensuring reliability and reproducibility in your laboratory settings.

Section 1: Physicochemical and Spectroscopic Characterization

Accurate identification and characterization are the cornerstones of reproducible scientific research. **2'-Hydroxygenistein** is a yellow, crystalline solid powder, sparingly soluble in water

but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3]
[4]

Core Chemical Identity

A summary of the fundamental properties of **2'-Hydroxygenistein** is provided below for quick reference.

Property	Value	Source
IUPAC Name	3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	PubChem[3]
Synonyms	2',4',5,7-Tetrahydroxyisoflavone, GSSOWCUOWLMMRJ-UHFFFAOYSA-N	PubChem[3]
CAS Number	1156-78-1	PubChem[3]
Molecular Formula	C ₁₅ H ₁₀ O ₆	PubChem[3]
Molecular Weight	286.24 g/mol	PubChem[3]
Appearance	Yellow powder/solid	ChemBK[4]
Melting Point	270 - 273 °C	PubChem[3]
Solubility	Insoluble in water; Soluble in Methanol, DMSO	ChemBK[4]

Spectroscopic Profile for Structural Verification

The following spectroscopic data are critical for the unambiguous identification of **2'-Hydroxygenistein**. The provided NMR data is based on the characterization of 2',5,7,4'-tetrahydroxyisoflavone, which, based on its reported molecular mass of 286, is consistent with **2'-Hydroxygenistein**. [5]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ)	Multiplicity & Coupling (J)
C-2	143.3	---	---
C-3	129.7	---	---
C-4	183.2	---	---
C-5	161.5	---	---
C-6	99.5	6.22	d, J=2.1 Hz
C-7	164.1	---	---
C-8	94.1	6.51	d, J=2.1 Hz
C-9	156.2	---	---
C-10	102.0	---	---
C-1'	124.4	---	---
C-2'	122.0	7.13	dd, J=8.95, 5.1 Hz
C-3'	116.7	6.86	dd, J=8.95, 5.1 Hz
C-4'	168.1	---	---
C-5'	116.7	6.86	dd, J=8.95, 2.1 Hz
C-6'	122.0	7.13	dd, J=8.95, 2.1 Hz

Source: Adapted from Rahman MS, et al., 2015.[5] Note: The original publication refers to the compound as 2,5,7,4'-tetrahydroxyisoflavone, which is presumed to be a typographical error for 2',4',5,7-tetrahydroxyisoflavone

based on the reported
molecular mass.

1.2.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which is crucial for identification in complex mixtures. The fragmentation of isoflavones is often characterized by a retro-Diels-Alder (RDA) reaction.

- Molecular Ion Peak: $[M]^+$ at m/z 286 (100% relative intensity).[5]
- Key Fragment Ions:
 - m/z 153: This significant fragment corresponds to the A-ring portion resulting from the RDA cleavage, confirming the dihydroxy substitution pattern on this ring.[3][5]
 - m/z 134: This fragment represents the B-ring with its two hydroxyl groups.[5]

1.2.3 UV-Visible Spectroscopy

The UV-Vis spectrum in methanol typically shows two major absorption bands, which are characteristic of the isoflavone chromophore system. The spectrum provided by Rahman et al. (2015) for their isolated compound shows a prominent peak consistent with the isoflavone skeleton.[5] For comparison, genistein exhibits a characteristic maximum absorption (λ_{max}) at approximately 259-260 nm.[6]

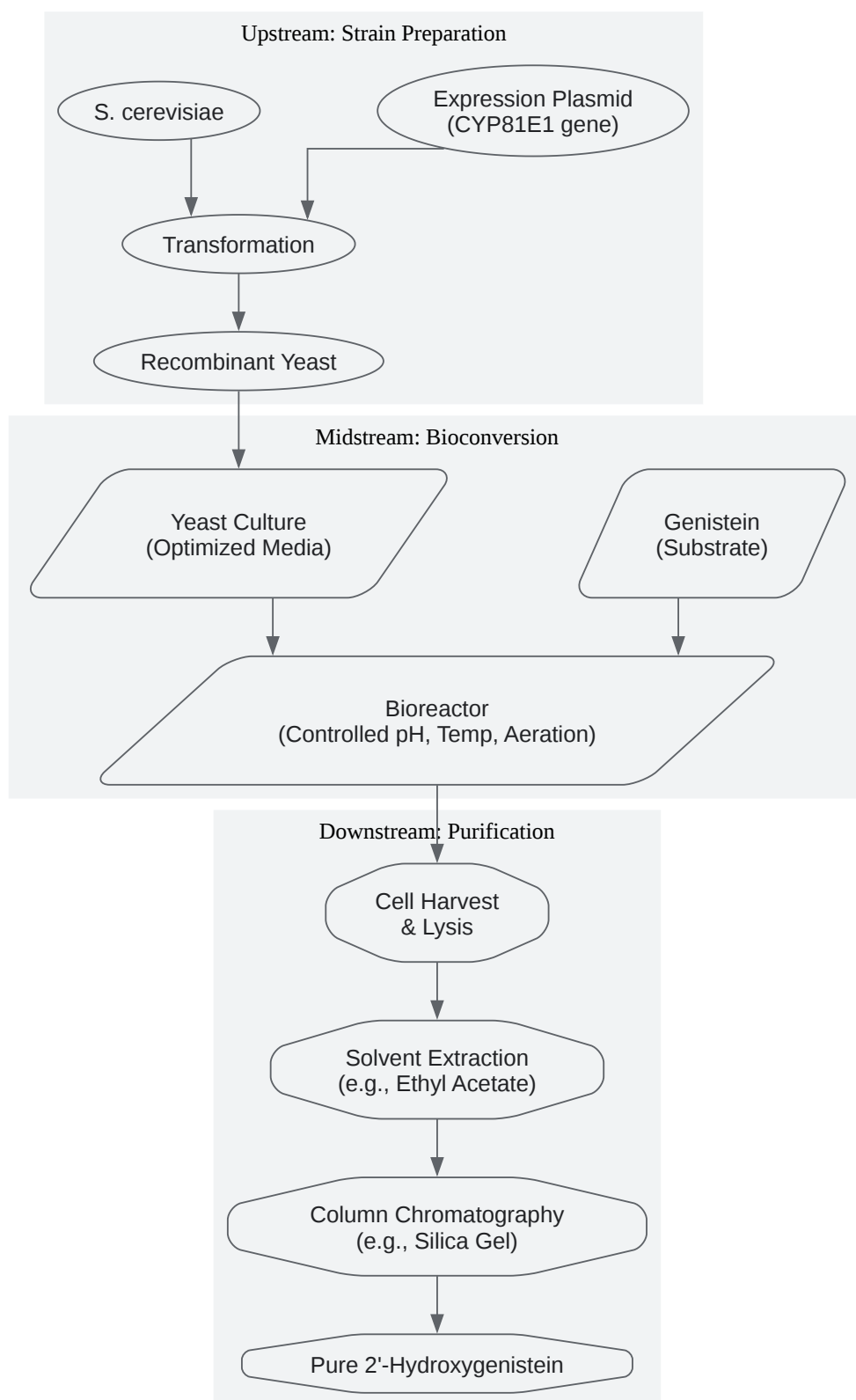
Section 2: Production and Synthesis Workflow

While **2'-Hydroxygenistein** can be isolated from natural sources like *Crotalaria lachnophora*, yields are often low.[3] For research and development purposes, a reliable and scalable production method is essential. Bioconversion of genistein offers a highly efficient and specific route.

Biocatalytic Synthesis from Genistein

The most effective method for producing **2'-Hydroxygenistein** is through the enzymatic hydroxylation of genistein. This is achieved using a recombinant yeast strain (e.g.,

Saccharomyces cerevisiae) engineered to express an isoflavone 2'-hydroxylase, such as CYP81E1 from *Glycyrrhiza echinata*.^[2] This biocatalytic approach is superior to chemical synthesis due to its high specificity, avoiding the need for complex protection and deprotection steps.



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Caption: Workflow for Biocatalytic Production of **2'-Hydroxygenistein**.

Detailed Protocol: Yeast-Mediated Bioconversion

This protocol is adapted from methodologies proven to be effective for the biotransformation of isoflavones.[2]

- Inoculum Preparation:
 - Aseptically inoculate a single colony of the recombinant *S. cerevisiae* expressing CYP81E1 into 5 mL of appropriate selective media (e.g., SD-Ura).
 - Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture is turbid.
- Main Culture and Induction:
 - Use the starter culture to inoculate a larger volume of expression medium (e.g., YPG medium).
 - Grow the culture at 30°C with vigorous shaking until it reaches an optical density (OD₆₀₀) of 1.5-2.0.
- Bioconversion Reaction:
 - Prepare a stock solution of genistein in DMSO.
 - Add the genistein stock solution to the yeast culture to a final concentration of 100-200 µM. The final DMSO concentration should be kept below 1% to avoid toxicity.
 - Continue the incubation at 30°C for another 24-48 hours. Monitor the conversion periodically by taking small aliquots and analyzing via HPLC.
- Extraction and Purification:
 - Centrifuge the culture to separate the yeast cells from the medium.
 - Extract the supernatant three times with an equal volume of ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

- Purify the resulting crude product using silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield pure **2'-Hydroxygenistein**.

Section 3: Biological Activity and Mechanistic Insights

The therapeutic potential of **2'-Hydroxygenistein** stems from its enhanced ability to modulate key cellular processes, including oxidative stress, inflammation, and cancer cell proliferation.

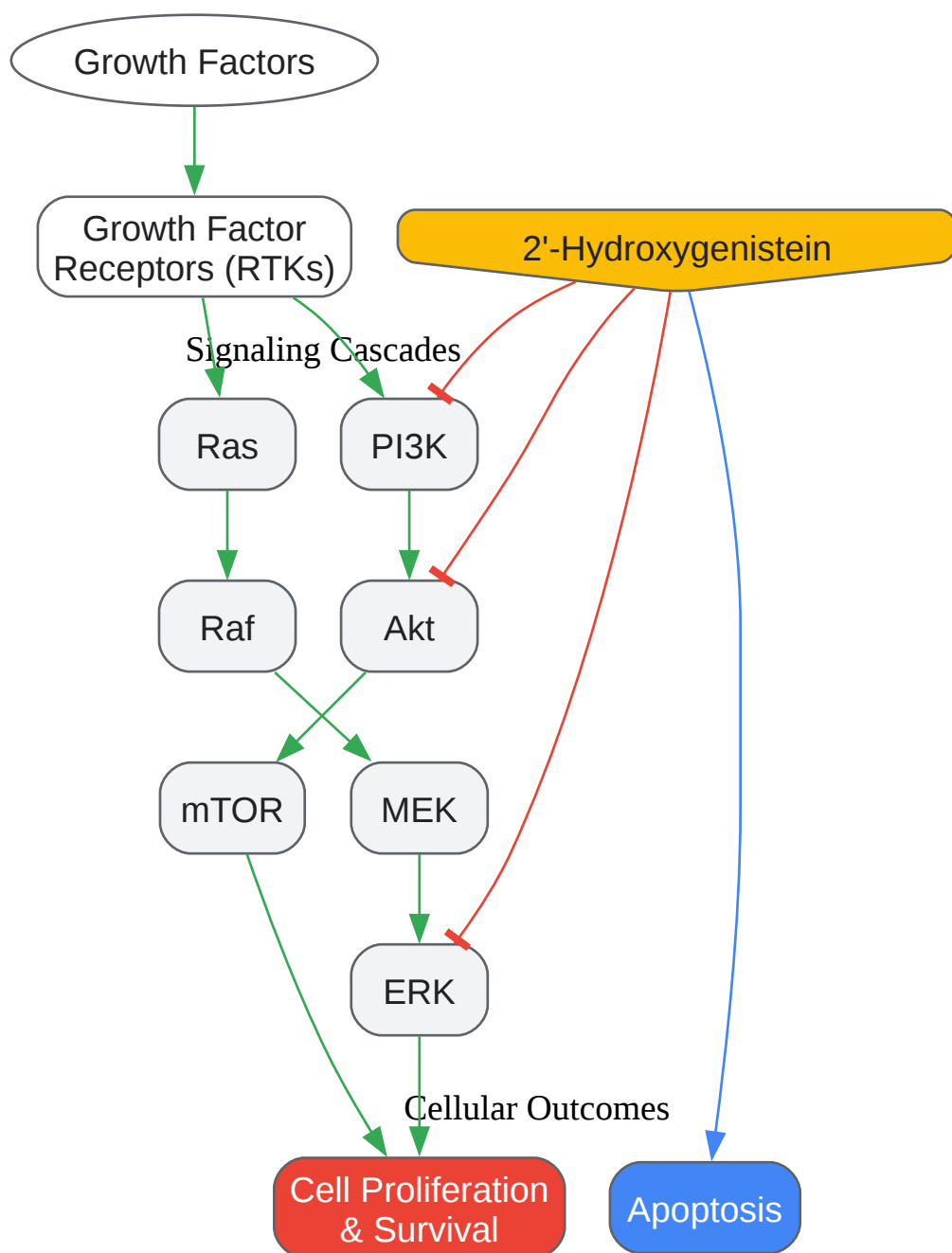
Superior Antioxidant Capacity

The addition of the 2'-hydroxyl group creates a catechol-like structure on the B-ring, which is a well-established pharmacophore for potent radical scavenging. This structural feature allows for more efficient donation of a hydrogen atom to stabilize free radicals. Consequently, **2'-Hydroxygenistein** exhibits significantly higher antioxidant activity than genistein in standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays.[\[1\]](#)[\[2\]](#)

Potent Antiproliferative and Pro-Apoptotic Effects

2'-Hydroxygenistein has demonstrated superior antiproliferative effects in human breast cancer cells (MCF-7) compared to genistein.[\[1\]](#)[\[2\]](#) While the precise IC₅₀ values can vary between studies and cell lines, the trend of enhanced cytotoxicity is consistent.

The anticancer effects of isoflavones like genistein are known to be mediated through the modulation of critical cell signaling pathways that control cell survival, proliferation, and apoptosis. It is highly probable that **2'-Hydroxygenistein** acts on similar targets. Key pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades, which are often dysregulated in cancer.



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Caption: Postulated Anticancer Signaling Pathways Modulated by **2'-Hydroxygenistein**.

This diagram illustrates how **2'-Hydroxygenistein** likely exerts its anticancer effects by inhibiting key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which in turn suppresses cell proliferation and promotes apoptosis. This mechanism is extrapolated from extensive studies on its parent compound, genistein.[7][8]

Section 4: Standardized Bioactivity Assay Protocols

To ensure the generation of reliable and comparable data, the following detailed protocols for key bioactivity assays are provided.

Protocol: DPPH Radical Scavenging Assay

This protocol measures the capacity of **2'-Hydroxygenistein** to scavenge the stable DPPH free radical.^{[5][9]}

- Reagent Preparation:
 - Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.
 - Prepare a stock solution of **2'-Hydroxygenistein** (e.g., 1 mg/mL) in methanol.
 - Prepare stock solutions of reference antioxidants (e.g., Ascorbic Acid, Trolox) in the same manner.
- Assay Procedure (96-well plate format):
 - Create a serial dilution of the **2'-Hydroxygenistein** stock solution and reference standards in methanol.
 - In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.
 - Add 100 µL of the 0.1 mM DPPH solution to all wells.
 - For the control (blank), add 100 µL of methanol instead of the sample.
 - Gently shake the plate and incubate for 30 minutes at room temperature in the dark.
- Measurement and Calculation:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$

- Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.

Protocol: MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of **2'-Hydroxygenistein** on the metabolic activity of MCF-7 breast cancer cells, which is an indicator of cell viability and proliferation.[\[3\]](#)[\[10\]](#)

- Cell Culture and Seeding:
 - Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere for 24 hours.
- Compound Treatment:
 - Prepare a stock solution of **2'-Hydroxygenistein** in DMSO and create serial dilutions in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
 - Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of **2'-Hydroxygenistein**. Include a vehicle control (medium with 0.1% DMSO).
 - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Assay and Measurement:
 - After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.
 - Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

- Express the results as a percentage of the vehicle control viability.
- Plot the percentage of cell viability against the concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

2'-Hydroxygenistein represents a significant advancement over genistein, demonstrating how targeted hydroxylation can amplify therapeutic bioactivities. Its enhanced antioxidant and antiproliferative properties make it a compelling candidate for further investigation in oncology and inflammatory disease research. The methodologies and data presented in this guide provide a robust framework for researchers to explore its full potential. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and elucidation of its precise interactions with cellular signaling targets to pave the way for its potential clinical application.

References

- Choi, J., Kim, D., Lee, J., Lee, C. H., & Kim, B. G. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. *Journal of Microbiology and Biotechnology*, 19(11), 1326-1332. [Link]
- PubMed. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells.
- National Center for Biotechnology Information. (n.d.). **2'-Hydroxygenistein**. PubChem Compound Database.
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-. [Link]
- Rahman, M. S., et al. (2015). Studies on the isolation of 2, 5, 7, 4/- tetrahydroxy isoflavone from the leaves of *Cassia alata*. *Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry*, 3(2), 64-70. [Link]
- Kim, H., et al. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. *Cancers*, 13(8), 1765. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Diagram with the main molecular targets and signaling pathways of genistein as a potential anticancer agent. [Link]

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Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2'-Hydroxygenistein | C₁₅H₁₀O₆ | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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